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Compound of Interest

6-Cyclohexyl-4-methyl-2H-pyran-
Compound Name:
2-one

Cat. No.: B139015

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for a selection of pyran-2-one
analogs, valuable scaffolds in medicinal chemistry and natural product synthesis. The
presented data, including *H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), offers a foundational resource for the identification, characterization, and
structural elucidation of these important heterocyclic compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for several pyran-2-one analogs.
Direct comparison of these values can aid in the identification of substitution patterns and
structural features.

Table 1: *H NMR Spectroscopic Data of Pyran-2-one
Analogs (CDCIs)
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Compound

0 (ppm), Multiplicity, J (Hz)

Dehydroacetic Acid (3-acetyl-4-hydroxy-6-
methyl-2H-pyran-2-one)

17.1 (s, 1H, OH), 5.95 (s, 1H, H-5), 2.6 (s, 3H,
COCHs), 2.25 (s, 3H, Cs-CHs)

4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic

acid lactone)

11.3 (br s, 1H, OH), 5.8 (d, J=1.8 Hz, 1H, H-5),
5.4 (d, J=1.8 Hz, 1H, H-3), 2.2 (s, 3H, CH3)

6-Phenyl-2H-pyran-2-one

7.7-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 7.4
(dd, J=9.5, 6.5 Hz, 1H, H-4), 6.7 (d, J=9.5 Hz,
1H, H-3), 6.4 (d, J=6.5 Hz, 1H, H-5)

Table 2: *C NMR Spectroscopic Data of Pyran-2-one

Analogs (CDCIs)

Compound

S (ppm)

Dehydroacetic Acid (3-acetyl-4-hydroxy-6-
methyl-2H-pyran-2-one)[1]

202.1, 181.5, 167.5, 163.2, 101.1, 99.8, 29.5,
20.1

4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic

acid lactone)

170.1, 165.2, 163.8, 99.2, 89.5, 20.2

6-Phenyl-2H-pyran-2-one

162.5, 160.1, 144.2, 131.5, 130.8, 129.1, 125.8,
117.2,107.9

Table 3: Infrared (IR) Spectroscopic Data of Pyran-2-one

Analogs (cm™?)
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Compound v(C=0) Lactone v(C=C) Other Key Bands

Dehydroacetic Acid

3-acetyl-4-hydroxy-6- 3000-2800 (C-H),

( Y ke 1720 1640, 1560 (©H)

methyl-2H-pyran-2- 1260 (C-0)

one)

4-Hydroxy-6-methyl-

2H-pyran-2-one 3100-2600 (br, O-H),
R 1710 1645, 1565

(Triacetic acid lactone) 1250 (C-0)

[2]

6-Phenyl-2H-pyran-2- 3060 (Ar C-H), 1240

1725 1630, 1550

one

(C-0)

Table 4: Mass Spectrometry (MS) Data of Pyran-2-one

Analogs
Compound

Molecular lon (m/z)

Key Fragment lons (m/z)

Dehydroacetic Acid (3-acetyl-

4-hydroxy-6-methyl-2H-pyran- 168 126, 98, 85, 43
2-one)
4-Hydroxy-6-methyl-2H-pyran-
2-one (Triacetic acid lactone) 126 98, 84, 69, 55, 43
[31[41[5]
6-methyl-5,6-dihydro-2H-

112 97, 84, 69, 55, 43
pyran-2-one[6]
6-propyl-5,6-dihydro-2H-pyran-

propy Y by 140 97, 84, 69, 55, 43

2-one[6]
6-pentyl-2H-pyran-2-one[6] 166 97, 83, 68
6-nonyl-2H-pyran-2-one[6] 222 97, 83, 68
Tetrahydro-6,6-dimethyl-2H-

128 113, 84, 70, 56, 43
pyran-2-one[7]
© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://spectrabase.com/compound/1ghkCxmiKN2
https://www.caymanchem.com/product/25210/4-hydroxy-6-methyl-2-pyrone
https://www.mzcloud.org/compound/Reference/1754
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-6-methyl-2-pyrone
https://www.researchgate.net/figure/Mass-spectra-of-a-6-methyl-5-6-dihydro-2H-pyran-2-one-9-b_fig2_322436490
https://www.researchgate.net/figure/Mass-spectra-of-a-6-methyl-5-6-dihydro-2H-pyran-2-one-9-b_fig2_322436490
https://www.researchgate.net/figure/Mass-spectra-of-a-6-methyl-5-6-dihydro-2H-pyran-2-one-9-b_fig2_322436490
https://www.researchgate.net/figure/Mass-spectra-of-a-6-methyl-5-6-dihydro-2H-pyran-2-one-9-b_fig2_322436490
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2610959&Units=SI&Mask=226F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

These protocols serve as a guide for reproducible research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the pyran-2-one analog was dissolved in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. The solution was filtered through a small plug of glass wool in a Pasteur
pipette directly into a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz
spectrometer.

'H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, an acquisition
time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added.

13C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition
time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added
with proton decoupling.

Data Processing: The raw data were Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts (&) are reported in parts per million (ppm)
relative to TMS (6=0.00).

Infrared (IR) Spectroscopy

Sample Preparation (Solid Samples): A small amount of the solid pyran-2-one analog was
finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was
then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm~1! with a resolution of 4
cm~1, Typically, 32 scans were co-added to improve the signal-to-noise ratio. A background
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spectrum of the KBr pellet was recorded and automatically subtracted from the sample
spectrum.

Data Analysis: The positions of the major absorption bands were identified and are reported
in wavenumbers (cm™1).

Mass Spectrometry (MS)

Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.[8] For electrospray ionization
(ESI), the solution was further diluted to approximately 10 pug/mL.[8]

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an
electron ionization (EI) or an electrospray ionization (ESI) source.

EI-MS Acquisition: For El, the sample was introduced via a direct insertion probe or a gas
chromatograph. The electron energy was set to 70 eV.

ESI-MS Acquisition: For ESI, the sample solution was introduced into the ion source via a
syringe pump at a flow rate of 5-10 uL/min. The capillary voltage was typically set between
3.5and 4.5 kV.

Data Analysis: The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions
were determined. The fragmentation patterns of pyran-2-ones are influenced by the
substituents on the ring.[9][10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

pyran-2-one analog.
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Caption: Workflow for Spectroscopic Analysis of Pyran-2-one Analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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